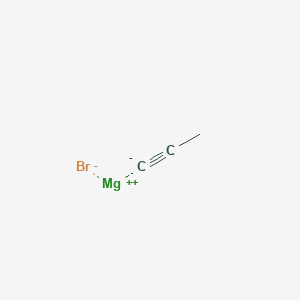![molecular formula C13H14O B095876 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one CAS No. 17429-36-6](/img/structure/B95876.png)
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
Descripción general
Descripción
The compound "1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs or functional groups. For instance, the study of pyrazol-3-one derivatives and dihydropyrimidinethiones provides insights into the molecular and crystal structures of compounds with heterocyclic rings and substituted phenyl groups . The autoxidation of a related compound, 3,4-dihydro-1-methylnaphthalen-2(1H)-one, offers information on the reactivity and potential transformation products of such compounds . Additionally, the synthesis and characterization of compounds with ethoxy and methoxy phenyl groups, as well as the construction of novel complexes from biphenyl tetracarboxylate, can shed light on the chemical behavior and interaction of biphenyl derivatives .
Synthesis Analysis
The synthesis of related compounds often involves multi-component condensation reactions, as seen in the synthesis of dihydropyrimidinethiones . A modified Curtius reaction is described for the synthesis of a dihydronaphthalenone, which could be analogous to methods used for synthesizing similar ketones . The use of organic linkers and flexible ligands in the construction of metal-organic frameworks also provides a perspective on the synthetic strategies that could be applied to biphenyl derivatives .
Molecular Structure Analysis
X-ray diffraction studies are a common tool for determining the molecular and crystal structures of compounds. The papers describe various space groups and lattice parameters for the compounds studied, indicating monoclinic and triclinic crystal systems with specific unit cell parameters . The conformation of heterocyclic rings and the orientation of substituents are influenced by factors such as hydrogen bonding and the presence of solvent molecules .
Chemical Reactions Analysis
The autoxidation of 3,4-dihydro-1-methylnaphthalen-2(1H)-one results in multiple crystalline products, demonstrating the susceptibility of such compounds to oxidation and the potential for complex reaction pathways . The interactions between molecules, such as hydrogen bonding and π-π interactions, are crucial in stabilizing the molecular structure and influencing reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are closely related to their molecular structures. Hydrogen bonds and other intermolecular interactions play a significant role in the stability and properties of the compounds. The solvatochromic effect observed in some compounds indicates a change in properties with solvent polarity, which is relevant for understanding the behavior of biphenyl derivatives in different environments . The Hirshfeld surface analysis provides detailed information on the nature of molecular interactions, which is essential for predicting the physical properties of these compounds .
Aplicaciones Científicas De Investigación
Chromatographic Enantioseparation : The compound has been used in chromatographic enantioseparation studies. In one study, its enantioseparation was performed on cellulose tris(5-fluoro-2-methylphenylcarbamate) as a chiral stationary phase for high-performance liquid chromatography (HPLC) (Yashima, Yamamoto, & Okamoto, 1996).
Liquid Crystalline Phases : A class of compounds including 4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls with lateral methyl substituents, similar to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, has been shown to display thermotropic and lyotropic smectic and columnar mesophases (Kölbel, Tschierske, & Diele, 1998).
Autoxidation Studies : The compound's autoxidation process has been studied, producing distinct crystalline products and providing insights into its chemical stability and reactivity (Nasipuri, Das, & Dalal, 1978).
Synthesis and Fluorescence Studies : Research has been conducted on the synthesis and characterization of biphenyl-based compounds, including their solubility, color, absorbance, and fluorescence properties in various solvents (Baskar & Subramanian, 2011).
Fungal Isolates : A new biphenyl derivative was isolated from the culture broth of a fungus, demonstrating the compound's presence and potential applications in natural products and bioactive compounds research (Li, Ding, She, & Lin, 2008).
Propiedades
IUPAC Name |
4-methyl-4-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASQMWLMVNJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938489 | |
| Record name | 1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one | |
CAS RN |
51020-13-4, 17429-36-6 | |
| Record name | NSC250970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















